molecular formula C15H27NO4 B12306966 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12306966
M. Wt: 285.38 g/mol
InChI Key: DEMMEQGYLVWWRE-UHFFFAOYSA-N
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Description

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites . The compound’s effects are mediated through its binding to enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, cis: Similar structure but different stereochemistry.

    rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans: Similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H27NO4/c1-14(2,3)7-10-8-16(9-11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)

InChI Key

DEMMEQGYLVWWRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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